molecular formula C13H19NO4 B13495019 Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13495019
M. Wt: 253.29 g/mol
InChI Key: DAIBUTQBWNFWDW-UHFFFAOYSA-N
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Description

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate is a versatile compound with a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters are optimized to achieve efficient production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate .
  • Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate .
  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .

Uniqueness

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxo and carboxylate functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-9(15)4-10(16)6-13/h4-8H2,1-3H3

InChI Key

DAIBUTQBWNFWDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)C2

Origin of Product

United States

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